molecular formula C11H16BrN3 B11772342 1-(6-Bromopyridin-3-yl)-4-ethylpiperazine

1-(6-Bromopyridin-3-yl)-4-ethylpiperazine

Cat. No.: B11772342
M. Wt: 270.17 g/mol
InChI Key: CEHDMQOIEUWYFF-UHFFFAOYSA-N
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Description

1-(6-Bromopyridin-3-yl)-4-ethylpiperazine is a heterocyclic compound that consists of a 3-pyridinyl ring attached to a piperazine ring, with a bromine atom at position 6 of the pyridine ring and an ethyl group at position 4 of the piperazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Bromopyridin-3-yl)-4-ethylpiperazine typically involves the reaction of 6-bromopyridine with 4-ethylpiperazine under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, such as the Buchwald-Hartwig amination, where 6-bromopyridine is reacted with 4-ethylpiperazine in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-(6-Bromopyridin-3-yl)-4-ethylpiperazine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom at position 6 of the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used in substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate, used in oxidation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized pyridine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

1-(6-Bromopyridin-3-yl)-4-ethylpiperazine has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving neurotransmitter receptors.

Mechanism of Action

The mechanism of action of 1-(6-Bromopyridin-3-yl)-4-ethylpiperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate the activity of these receptors, leading to changes in neurotransmitter release and signaling pathways. This modulation can result in various pharmacological effects, making it a valuable tool in the study of neurological and psychiatric disorders.

Comparison with Similar Compounds

Similar Compounds

    1-(6-Bromopyridin-3-yl)ethan-1-ol: A similar compound with an ethanol group instead of an ethylpiperazine group.

    1-(6-Bromopyridin-3-yl)piperidin-4-ol: Another similar compound with a piperidin-4-ol group

Uniqueness

1-(6-Bromopyridin-3-yl)-4-ethylpiperazine is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. This uniqueness makes it a valuable compound in medicinal chemistry and biological research, as it can provide insights into the mechanisms of action of various neurotransmitter receptors and pathways.

Properties

Molecular Formula

C11H16BrN3

Molecular Weight

270.17 g/mol

IUPAC Name

1-(6-bromopyridin-3-yl)-4-ethylpiperazine

InChI

InChI=1S/C11H16BrN3/c1-2-14-5-7-15(8-6-14)10-3-4-11(12)13-9-10/h3-4,9H,2,5-8H2,1H3

InChI Key

CEHDMQOIEUWYFF-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=CN=C(C=C2)Br

Origin of Product

United States

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